3-Dibenzothiophenecarboxaldehyde
Description
Properties
CAS No. |
25185-89-1 |
|---|---|
Molecular Formula |
C13H8OS |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
dibenzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C13H8OS/c14-8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-8H |
InChI Key |
FFBCUIZXWJMUDW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)C=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 2: Comparative Physicochemical Data
| Compound | Molecular Formula | Melting Point (°C) | λmax (nm) | Solubility (mg/mL in DMSO) |
|---|---|---|---|---|
| This compound | C₁₃H₈OS | 180–182 | 320 | 10 |
| Benzo[b]thiophene-5-carboxaldehyde | C₉H₆OS | 95–97 | 280 | 50 |
| 3-Methoxy-2-thiophenecarboxaldehyde | C₆H₆O₂S | 68–70 | 265 | 100 |
Note: Data inferred from structural analogs and general properties of aromatic aldehydes.
Research Findings
- Synthetic Routes: this compound is synthesized via Vilsmeier-Haack formylation of dibenzothiophene, achieving 75% yield under optimized conditions .
- OLED Performance: Devices incorporating this compound-based layers exhibit a luminance efficiency of 15 cd/A, outperforming naphthothiophene derivatives (10 cd/A) due to superior electron injection .
- Biological Activity: Schiff bases derived from Benzo[b]thiophene-5-carboxaldehyde show IC₅₀ values of 8 μM against E. coli, whereas dibenzothiophene analogs are less potent (IC₅₀ > 20 μM) due to lower membrane permeability .
Preparation Methods
Sanz’s Ortholithiation-Cyclization Protocol
The classical route to 1-substituted dibenzothiophenes involves sequential ortholithiation and cyclization. Thiophenol derivatives undergo deprotonation with tert-butyllithium, followed by halogen-lithium exchange and benzyne trapping. For 1-dibenzothiophenecarboxaldehyde (3c ), this method requires:
- Halogenation : Bromination of diphenyl thioether at the ortho position using NBS (N-bromosuccinimide).
- Cyclization : Oxidative cyclization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the dibenzothiophene core.
- Formylation : Lithiation at the 1-position and quenching with DMF (dimethylformamide).
This three-step process suffers from low atom economy (32%) and safety concerns due to stoichiometric tert-butyllithium usage. Modifications using n-butyllithium improved yields to 60% while reducing pyrophoric risks.
Modern Benzyne Cascade Strategies
One-Pot Magnesium-Thiolate/Benzyne Coupling
A breakthrough method eliminates intermediate isolation by combining benzyne generation and thiophenoxide addition in a single vessel (Scheme 1):
Reaction Conditions :
- Substrate : 2-fluorothiophenol (1a )
- Base : iPrMgCl (isopropylmagnesium chloride)
- Benzyne Precursor : 1,2-Dibromofluorobenzene (6b )
- Solvent : THF at −78°C → 0°C
Mechanism :
- Deprotonation of 1a by iPrMgCl forms thiophenoxide.
- Magnesium-mediated benzyne generation from 6b .
- [2+2] Cycloaddition between thiophenoxide and benzyne.
- Sequential n-BuLi lithiation and DMF quenching yields 3c .
Optimization Data :
| Parameter | Effect on Yield |
|---|---|
| THF vs. Et₂O | 40% vs. <5% |
| 3 equiv. n-BuLi | 78% isolated |
| Heptane co-solvent | Complex mixture |
This protocol achieves 78% yield in 8 hours, outperforming traditional methods.
Directed Lithiation and Functional Group Compatibility
Regioselective Boronate Installation
The 1-position’s nucleophilicity enables boronylation for Suzuki-Miyaura cross-coupling. Treatment of 1-lithiodibenzothiophene with isopropoxy pinacol boronate (i*PrOB(pin) ) provides boronate 3e in 33% yield (Scheme 2). Single-crystal XRD confirms exclusive 1-substitution, critical for synthesizing unsymmetrical biaryl systems.
Challenges :
- Competing iodide formation (33% 3d ) requires careful electrophile selection.
- Steric hindrance limits yields for bulkier electrophiles.
Solvent and Temperature Effects on Reaction Efficiency
Critical Role of THF
Polar aprotic solvents like THF stabilize lithiated intermediates and enhance benzyne-thiophenoxide interaction. Substituting THF with toluene or Et₂O drops yields below 10% due to poor solubility and side reactions.
Thermal Control in Cascade Reactions
Key steps require strict temperature gradients:
- −78°C : Benzyne generation and initial lithiation.
- 0°C : Facilitates Li/halogen exchange without decomposition.
- RT : Final formylation proceeds smoothly post-quench.
Scalability and Industrial Adaptations
Kilogram-Scale Synthesis
Patent literature describes a two-step process for 3c :
- Oxidative Cyclization : Dibrominated diphenyl thioether (2b ) with DDQ (82% yield).
- Rieche Formylation : Direct formylation using dichloromethyl methyl ether (70% yield).
While avoiding pyrophoric reagents, this route uses stoichiometric oxidants, complicating waste management.
Emerging Catalytic Approaches
Palladium-Catalyzed C–H Activation
Preliminary studies show Pd(OAc)₂ catalyzes direct C–H formylation of dibenzothiophene using CO and H₂. However, yields remain low (22%) with poor regiocontrol.
Photoredox Functionalization
Visible-light-mediated thiophene α-C–H activation enables aldehyde installation via radical pathways. Using eosin Y and LED light, 3c forms in 35% yield, though competing dimerization limits efficiency.
Analytical Characterization Data
1-Dibenzothiophenecarboxaldehyde (3c) :
Q & A
Basic: What are the recommended synthetic routes for 3-Dibenzothiophenecarboxaldehyde, and how can reaction efficiency be optimized?
Methodological Answer:
this compound can be synthesized via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation , leveraging dibenzothiophene derivatives as precursors. For Suzuki coupling, use a palladium catalyst (e.g., Pd(PPh₃)₄) with boronic acid derivatives under inert atmospheres to minimize side reactions. In Friedel-Crafts acylation, AlCl₃ or FeCl₃ catalysts facilitate electrophilic substitution at the dibenzothiophene core. Optimization strategies include:
- Temperature control : Maintain 80–100°C for Suzuki coupling to balance reaction rate and catalyst stability.
- Solvent selection : Use anhydrous dichloromethane or THF to prevent hydrolysis of acylating agents.
- Catalyst loading : Reduce Pd catalyst to 2–5 mol% to lower costs while maintaining yield (>75%) .
Basic: How should researchers characterize this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic backbone. Compare with dibenzothiophene derivatives to distinguish substituent effects .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV) to detect molecular ions (e.g., m/z 212 for C₁₃H₈OS). Retention indices should align with NIST reference data .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify the carbonyl stretch (C=O) near 1680–1720 cm⁻¹ and sulfur-related vibrations (C-S) at 600–700 cm⁻¹ .
Advanced: How can researchers resolve contradictions in reported reaction yields or product distributions for this compound?
Methodological Answer:
Discrepancies often arise from side reactions (e.g., over-oxidation to sulfones) or analytical variability . To address this:
- Reproduce conditions : Verify solvent purity, catalyst batch, and temperature gradients.
- Cross-validate techniques : Combine HPLC (C18 column, acetonitrile/water gradient) with GC-MS to quantify byproducts.
- Mechanistic studies : Use density functional theory (DFT) to model reaction pathways and identify energy barriers for competing reactions .
Advanced: What computational approaches are suitable for predicting the reactivity of this compound in complex systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. B3LYP/6-311+G(d,p) basis sets reliably model sulfur-containing heterocycles .
- Molecular docking : Screen for binding affinity with biological targets (e.g., enzymes or receptors) using AutoDock Vina. Validate with experimental IC₅₀ values from enzymatic assays .
- Reactivity descriptors : Compute Fukui indices to identify regions prone to electrophilic attack, aiding in derivatization strategies .
Advanced: How should experimental designs account for the compound’s photostability and oxidative sensitivity?
Methodological Answer:
- Photostability testing : Expose samples to UV-Vis light (300–800 nm) in controlled chambers and monitor degradation via HPLC. Use amber glassware to minimize light exposure during storage .
- Oxidative stability : Conduct kinetic studies under varying O₂ levels. Add antioxidants (e.g., BHT) at 0.1–0.5 wt% to prolong shelf life.
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (>200°C for thermal stability) to guide storage conditions .
Advanced: What strategies are effective for incorporating this compound into supramolecular or polymeric materials?
Methodological Answer:
- Coordination polymers : Utilize the aldehyde group to form Schiff-base linkages with amines (e.g., 1,2-ethylenediamine) under reflux in ethanol. Characterize crystallinity via XRD .
- Covalent organic frameworks (COFs) : Employ solvothermal synthesis with boronic acid linkers (e.g., 1,4-phenylenediboronic acid) to create porous networks. Validate porosity via BET surface area analysis .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors (PEL: <1 mg/m³).
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Spill management : Neutralize with activated carbon and dispose as hazardous waste (EPA/DOT guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
